Palitantin

Descripción

This compound has been reported in Penicillium commune, Penicillium implicatum, and other organisms with data available.

RN given refers to (2alpha,3beta(1E,3E),5alpha,6alpha)-isome

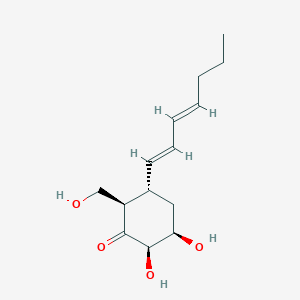

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3R,5S,6R)-5-[(1E,3E)-hepta-1,3-dienyl]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-2-3-4-5-6-7-10-8-12(16)14(18)13(17)11(10)9-15/h4-7,10-12,14-16,18H,2-3,8-9H2,1H3/b5-4+,7-6+/t10-,11+,12-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOXQBRZHHNMER-XZQMCIKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CC1CC(C(C(=O)C1CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C/[C@@H]1C[C@H]([C@H](C(=O)[C@H]1CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161262, DTXSID601017488 | |

| Record name | Palitantin, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palitantin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15265-28-8, 140224-89-1 | |

| Record name | Palitantin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015265288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palitantin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140224891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palitantin, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palitantin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALITANTIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05D54KLN3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PALITANTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25M588OEZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the origin of Palitantin

An In-depth Technical Guide on the Origin of Palitantin

Abstract

This compound is a naturally occurring polyketide, a secondary metabolite produced by several species of fungi, most notably from the Penicillium genus. First described in 1936, this cyclitol-like compound has garnered scientific interest due to its diverse biological activities, including antifungal, anti-HIV, and acetylcholinesterase inhibitory properties. This document provides a comprehensive overview of the origin of this compound, detailing its initial discovery, the primary producing microorganisms, its biosynthetic pathway, and the experimental methodologies used for its isolation and characterization.

Discovery and Producing Organism

This compound (C₁₄H₂₂O₄) was first isolated and characterized in 1936 by J.H. Birkinshaw and H. Raistrick.[1][2][3] Their seminal work identified the compound as a metabolic product of the fungus Penicillium palitans Westling, from which its name is derived.[1][2]

Since its initial discovery, this compound has been identified in several other species of Penicillium, including:

-

Penicillium brefeldianum[4]

-

Penicillium commune[5]

-

Penicillium implicatum[5]

-

An Antarctic strain of Geomyces sp.[6]

The presence of this compound across various Penicillium species has made it a useful marker for the chemotaxonomy of the genus.[1] The producing organism, P. palitans, has been isolated from diverse environments, including cheese, ancient permafrost deposits, and deep-sea sediments in Antarctica.[6][9][10]

Physicochemical Properties

This compound is a polar, neutral metabolite characterized by a six-membered carbocyclic ring and a heptadiene side chain.[1][4] Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 15265-28-8 | [7][11] |

| Molecular Formula | C₁₄H₂₂O₄ | [1][5][7][11] |

| Molecular Weight | 254.32 g/mol | [5][7][11] |

| Appearance | White solid | [7] |

| Melting Point | 155-158 °C | [7] |

| Solubility | Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate. Insoluble in Hexane, Water. | [7][11] |

Biosynthesis of this compound

This compound is a polyketide, synthesized through the condensation of acetate units.[4][12] Studies utilizing isotopically labeled precursors have been instrumental in elucidating its biosynthetic pathway.

Experiments with Penicillium brefeldianum fed with sodium [1,2-¹³C₂]-, [2-²H₃]-, and [1-¹³C,¹⁸O₂]-acetate confirmed that the molecule is assembled from a polyketide chain.[4] Crucially, these labeling studies demonstrated that the formation of the six-membered carbocyclic ring does not involve any aromatic intermediates, which distinguishes its biosynthesis from that of many other fungal polyketides.[4][12]

Biological Activity

This compound exhibits a range of biological activities, making it a subject of interest for drug development. It is known to be a potent antifungal agent with minimal toxicity to mammalian cells.[1] More recently, other activities have been reported.

| Activity Type | Target | Value (IC₅₀) | Source |

| Anti-HIV | HIV-1 Integrase (3'-processing) | 350 µM | [11] |

| Anti-HIV | HIV-1 Integrase (Strand Transfer) | 268 µM | [11] |

| Antifungal | Colletotrichum fragariae | Less active than (-)-penienone | [10] |

| Enzyme Inhibition | Acetylcholinesterase | Potent Inhibitor | [8] |

| Phytotoxicity | Agrostis stolonifera | Moderate activity | [10] |

Experimental Protocols

Fungal Fermentation and Isolation of this compound

The production of this compound is typically achieved through fungal fermentation. While the original methods by Birkinshaw and Raistrick were foundational, modern protocols have been optimized for higher yields. One recent study achieved a yield of approximately 160 mg/L.[8]

Methodology:

-

Inoculation: A pure culture of a this compound-producing strain (e.g., Penicillium sp. AMF1a) is used to inoculate a suitable liquid medium, such as 2% malt medium.[8]

-

Fermentation: The culture is incubated under controlled conditions (temperature, agitation) for a period sufficient for secondary metabolite production (typically 7-21 days).

-

Extraction: The culture broth is separated from the mycelium. The filtrate is then extracted with an organic solvent, such as methylene chloride or ethyl acetate.[6]

-

Purification: The crude extract is concentrated under reduced pressure. Purification is achieved through chromatographic techniques, including silica gel column chromatography and High-Performance Liquid Chromatography (HPLC), to yield pure this compound.[6][7]

Biosynthetic Pathway Elucidation via Isotope Labeling

The protocol to determine the polyketide origin of this compound involves feeding the fungus stable isotopes and tracking their incorporation into the final molecule.

Methodology:

-

Precursor Synthesis: Isotopically labeled precursors, such as sodium [1-¹³C,¹⁸O₂]-acetate, are chemically synthesized.

-

Labeled Fermentation: The this compound-producing organism (e.g., P. brefeldianum) is cultured in a medium supplemented with the labeled acetate precursor.[4]

-

Isolation: this compound is isolated from the culture using the methods described in Protocol 5.1.

-

Spectroscopic Analysis: The purified, labeled this compound is analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

-

Data Interpretation: The ¹³C-NMR and mass spectra are analyzed to identify the positions and patterns of isotope incorporation. This data reveals the acetate-derived backbone and rules out alternative pathways, such as those involving aromatic intermediates.[12]

Conclusion

This compound is a fungal polyketide with a well-documented history originating from its discovery in Penicillium palitans. Its biosynthesis proceeds via a non-aromatic cyclization of an acetate-derived chain. The compound's diverse biological activities, coupled with optimized fermentation protocols, ensure its continued relevance in natural product research and as a potential scaffold for the development of new therapeutic agents. The experimental frameworks established for its isolation and biosynthetic analysis provide a robust foundation for further investigation into this and other fungal secondary metabolites.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Studies in the biochemistry of micro-organisms: this compound, C(14)H(22)O(4), a hitherto undescribed metabolic product of Penicillium palitans Westling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies in the biochemistry of micro-organisms: this compound, C14H22O4, a hitherto undescribed metabolic product of Penicillium palitans Westling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of this compound, a polyketide metabolite of Penicillium brefeldianum: 13C n.m.r. assignment and incorporation of 13C-, 2H-, and 18O2-labelled acetates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C14H22O4 | CID 6438427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biolinks.co.jp [biolinks.co.jp]

- 8. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]

- 9. Penicillium palitans - Wikipedia [en.wikipedia.org]

- 10. Phytotoxic and Antifungal Activity of (-)-Penienone Produced by Penicillium palitans (Ascomycota) Isolated from Deep Sea Sediments in the Southern Ocean, Maritime Antarctica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. glpbio.com [glpbio.com]

- 12. The biosynthesis of the polyketide metabolite this compound from deuterium and oxygen labelled acetates in Penicillium brefeldianum - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Discovery of Palitantin: A Fungal Metabolite with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fungal metabolite, Palitantin. First isolated in 1936 from Penicillium palitans, this polyketide has demonstrated a range of biological activities, including enzyme inhibition and moderate antifungal and antiparasitic properties. This document details the discovery, physicochemical properties, and biological activities of this compound. It also provides detailed experimental protocols for its isolation, purification, and for one of its key biological assays, the inhibition of protein tyrosine phosphatase 1B (PTP1B). Furthermore, this guide presents visual workflows and pathway diagrams to facilitate a deeper understanding of the discovery and biosynthesis of this promising natural product. The intended audience for this whitepaper includes researchers in natural product chemistry, mycology, and drug discovery, as well as professionals in the pharmaceutical and biotechnology industries.

Introduction

The discovery of novel secondary metabolites from microorganisms has been a cornerstone of drug development for decades. Fungi, in particular, are a rich source of structurally diverse compounds with a wide array of biological activities. This compound, a polyketide metabolite, was first reported in 1936 from cultures of the fungus Penicillium palitans.[1][2] It has since been isolated from various other Penicillium species, including P. commune and P. implicatum, as well as the Antarctic fungus Geomyces sp.[3][4]

This compound's chemical structure, a substituted cyclohexanone with a heptadienyl side chain, has attracted interest for its potential therapeutic applications.[3] Research has shown that this compound exhibits inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity.[4][5] Additionally, it has been reported to have moderate antifungal and antiparasitic activities.[1][6] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for scientists and researchers interested in its further investigation and potential development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its extraction, purification, and characterization, as well as for understanding its pharmacokinetic properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂O₄ | [3] |

| Molecular Weight | 254.32 g/mol | [3] |

| IUPAC Name | (2R,3R,5S,6R)-5-[(1E,3E)-hepta-1,3-dienyl]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexan-1-one | [3] |

| CAS Number | 15265-28-8 | [3] |

| Appearance | Crystalline solid | [7] |

| UV Spectrum | Characteristic UV spectrum due to the conjugated diene | [2] |

Biological Activity of this compound

This compound has been evaluated for several biological activities. The most notable of these is its potent inhibition of PTP1B. The quantitative data for its primary biological activities are summarized in Table 2.

| Biological Target | Assay Type | Result (IC₅₀) | Positive Control | Source |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Enzyme Inhibition Assay | 7.9 μM | Ursolic Acid (IC₅₀ = 8.3 μM) | [4][5] |

| Antifungal Activity | Not specified | Moderate | Not specified | [1] |

| Antiparasitic Activity | Leishmania brasiliensis inhibition | Not specified | Not specified | [6] |

Experimental Protocols

This section provides detailed methodologies for the isolation and purification of this compound from fungal cultures, as well as the protocol for the PTP1B inhibition assay.

Isolation and Purification of this compound from Geomyces sp.

This protocol is adapted from methodologies reported for the isolation of this compound and other fungal polyketides.[4]

4.1.1. Fungal Cultivation

-

Prepare a suitable solid-state fermentation medium (e.g., rice medium).

-

Inoculate the sterile medium with a pure culture of Geomyces sp.

-

Incubate the culture under appropriate conditions (e.g., 25°C) for a sufficient period to allow for the production of secondary metabolites.

4.1.2. Extraction

-

After the incubation period, harvest the fungal biomass and the culture medium.

-

Extract the entire culture with an organic solvent such as ethyl acetate.

-

Repeat the extraction process multiple times to ensure complete recovery of the metabolites.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

4.1.3. Purification

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Pool the fractions containing this compound and concentrate them.

-

For further purification, employ preparative high-performance liquid chromatography (HPLC) or size-exclusion chromatography (e.g., Sephadex LH-20).

-

The purity of the isolated this compound can be confirmed by analytical HPLC, and its structure can be elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

PTP1B Inhibition Assay

This protocol is based on a standard colorimetric assay for PTP1B activity.

4.2.1. Reagents and Materials

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) as the substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Ursolic acid)

-

96-well microplate

-

Microplate reader

4.2.2. Assay Procedure

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

A solution of the test compound (this compound) at various concentrations.

-

A solution of the PTP1B enzyme.

-

-

Incubate the plate at 37°C for a pre-determined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the pNPP substrate to each well.

-

Monitor the absorbance at 405 nm at regular intervals to measure the formation of the product, p-nitrophenol.

-

The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations

The following diagrams illustrate the workflow for the discovery of fungal metabolites like this compound and a simplified representation of its biosynthetic pathway.

References

- 1. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Bioinformatics Workflow for Investigating Fungal Biosynthetic Gene Clusters | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. This compound derivatives from the Antarctic fungus Geomyces sp. 3-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fungal Metabolomics: A Comprehensive Approach to Understanding Pathogenesis in Humans and Identifying Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Palitantin-Producing Penicillium Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palitantin, a polyketide secondary metabolite, has garnered significant interest within the scientific community due to its diverse biological activities, including antifungal and potential anti-cancer properties. This technical guide provides a comprehensive overview of this compound, focusing on the Penicillium species known for its production. This document details the producing organisms, biosynthesis, and methodologies for its production, isolation, and analysis. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating this promising natural product.

Introduction to this compound

This compound (C₁₄H₂₂O₄) is a mycotoxin first isolated from Penicillium palitans.[1] It belongs to the polyketide class of secondary metabolites, which are known for their complex structures and diverse biological functions. The structure of this compound features a substituted cyclohexane ring with a heptadienyl side chain. Its biological activities have been a subject of ongoing research, with studies reporting antifungal and other potentially therapeutic properties.

This compound-Producing Penicillium Species

Several species within the genus Penicillium have been identified as producers of this compound. While Penicillium palitans is the most well-known source, other species have also been reported to synthesize this compound.

| Penicillium Species | Reference |

| Penicillium palitans | [1][2] |

| Penicillium brefeldianum | [3] |

| Penicillium commune | [4][5] |

| Penicillium implicatum | [4] |

| Penicillium sp. AMF1a | [6][7] |

| Penicillium frequentans | [8] |

Biosynthesis of this compound

The biosynthesis of this compound follows a polyketide pathway, a common route for the synthesis of many fungal secondary metabolites.[3] This process is initiated by the condensation of acetyl-CoA and malonyl-CoA units by a large, multifunctional enzyme complex known as polyketide synthase (PKS).

While the specific gene cluster and detailed signaling pathway for this compound biosynthesis have not been fully elucidated in the reviewed literature, the general regulatory network for polyketide synthesis in Penicillium provides a framework for understanding its production. The expression of PKS genes is tightly controlled by a complex network of regulatory proteins and environmental signals.

General Regulatory Pathway for Polyketide Synthesis in Penicillium

The production of polyketides, like this compound, is governed by a hierarchical regulatory network that responds to various internal and external cues.

Caption: Generalized regulatory pathway for polyketide synthesis in Penicillium.

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the producing strain and the cultivation conditions. Optimization of fermentation parameters is crucial for maximizing production.

| Producing Organism | Yield | Cultivation Conditions | Reference |

| Penicillium sp. AMF1a | 160 mg/L | 2% malt medium | [6][7] |

Experimental Protocols

The following sections outline generalized protocols for the cultivation of this compound-producing Penicillium species and the subsequent extraction, purification, and analysis of this compound. These protocols are based on methodologies reported in the literature for the study of fungal secondary metabolites.

General Experimental Workflow

The overall process for obtaining and analyzing this compound from a fungal culture can be summarized in the following workflow:

Caption: General experimental workflow for this compound production and analysis.

Fungal Cultivation

Objective: To cultivate a this compound-producing Penicillium species for the production of the target metabolite.

Materials:

-

Pure culture of a this compound-producing Penicillium species (e.g., P. palitans)

-

Potato Dextrose Agar (PDA) plates

-

Liquid fermentation medium (e.g., Czapek-Dox broth, Malt Extract Broth)

-

Erlenmeyer flasks

-

Incubator

Procedure:

-

Strain Activation: Inoculate the Penicillium strain onto a PDA plate and incubate at 25-28°C for 7-10 days, or until sufficient sporulation is observed.

-

Inoculum Preparation: Prepare a spore suspension by adding sterile water (containing a wetting agent like 0.01% Tween 80) to the mature PDA culture and gently scraping the surface with a sterile loop. Adjust the spore concentration to approximately 1 x 10⁶ spores/mL.

-

Fermentation: Inoculate the liquid fermentation medium in Erlenmeyer flasks with the spore suspension (typically 1-5% v/v). Incubate the flasks at 25-28°C on a rotary shaker (150-200 rpm) for 14-21 days.

Extraction of this compound

Objective: To extract this compound from the fungal culture.

Materials:

-

Fungal culture broth

-

Organic solvent (e.g., ethyl acetate, chloroform)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration or centrifugation.

-

Liquid-Liquid Extraction: Transfer the culture filtrate to a separatory funnel and extract three times with an equal volume of ethyl acetate.

-

Extraction of Mycelia (Optional): The mycelial mass can also be extracted by soaking in an organic solvent, followed by filtration.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

Objective: To isolate pure this compound from the crude extract.

Materials:

-

Crude extract

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., a gradient of hexane and ethyl acetate)

-

Thin Layer Chromatography (TLC) plates

-

High-Performance Liquid Chromatography (HPLC) system (for final purification)

Procedure:

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the adsorbed sample onto a silica gel column packed with hexane. Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Pool the fractions containing this compound.

-

HPLC Purification: For higher purity, subject the pooled fractions to preparative or semi-preparative HPLC using a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

Analysis of this compound

Objective: To confirm the identity and determine the quantity of the purified this compound.

5.5.1. High-Performance Liquid Chromatography (HPLC)

-

System: HPLC with a UV or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water.

-

Detection: Monitor at the UV absorbance maximum of this compound (around 264 nm).

-

Quantification: Create a calibration curve using a pure this compound standard to determine the concentration in the sample.

5.5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure by comparing the chemical shifts and coupling constants with reported data.

Conclusion

This technical guide has provided a detailed overview of this compound-producing Penicillium species, encompassing their identification, the biosynthesis of this compound, and methodologies for its production and analysis. The provided protocols and data serve as a foundational resource for researchers aiming to explore the potential of this intriguing fungal metabolite. Further research into the specific genetic regulation of this compound biosynthesis and the optimization of its production will be crucial for advancing its potential applications in medicine and biotechnology.

References

- 1. Functional characterization of the penicillin biosynthetic gene cluster of Penicillium chrysogenum Wisconsin54-1255 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Improved production of this compound by design of experiments and semi-synthesis of this compound derivatives for bioactivity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Control of Expression of Penicillin Biosynthesis Genes in Fungi: Regulatory Proteins Interact with a Bidirectional Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene Regulatory Networks of Penicillium echinulatum 2HH and Penicillium oxalicum 114-2 Inferred by a Computational Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

The Palitantin Biosynthesis Pathway: A Technical Guide for Fungal Secondary Metabolite Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palitantin, a polyketide metabolite produced by various Penicillium species, has garnered interest for its biological activities. Despite early biosynthetic studies confirming its origin from acetate units, the complete enzymatic pathway and its genetic underpinnings remain to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing parallels with well-characterized fungal polyketide pathways. It outlines a putative biosynthetic scheme, details the necessary experimental protocols for the identification and characterization of the this compound biosynthetic gene cluster, and presents quantitative data from published literature. This document serves as a foundational resource for researchers aiming to unravel the intricacies of this compound production and harness its potential for drug development and synthetic biology applications.

Introduction

This compound is a secondary metabolite first isolated from Penicillium palitans.[1] It is also produced by other fungi, including Penicillium brefeldianum. Structurally, this compound is a polyketide, a class of natural products synthesized through the repeated condensation of small carboxylic acid units, in a manner analogous to fatty acid synthesis. Early biosynthetic studies utilizing isotopically labeled precursors, specifically [1-¹³C]acetate and [1,2-¹³C₂]acetate, have unequivocally demonstrated its polyketide origin.[2] A key finding from these studies is that the formation of the six-membered carbocyclic ring of this compound does not proceed through an aromatic intermediate, distinguishing its biosynthesis from that of many other fungal polyketides.[2][3]

The full biosynthetic pathway, including the specific polyketide synthase (PKS) and the suite of tailoring enzymes responsible for the final structure of this compound, has not yet been definitively identified in the scientific literature. However, based on the known structure of this compound and the well-established principles of fungal polyketide biosynthesis, a putative pathway can be proposed. The identification and characterization of the this compound biosynthetic gene cluster (BGC) are critical next steps to fully understand and potentially manipulate its production.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to be initiated by a Type I iterative polyketide synthase (PKS). This multi-domain enzyme would utilize acetyl-CoA as a starter unit and malonyl-CoA as an extender unit to assemble a linear polyketide chain. Subsequent modifications, including reductions and cyclization, would be carried out by the PKS and other tailoring enzymes encoded within the same gene cluster.

Key enzymatic steps are proposed as follows:

-

Polyketide Chain Assembly: A highly reducing PKS iteratively condenses one molecule of acetyl-CoA with six molecules of malonyl-CoA to form a heptaketide intermediate. The degree of reduction at each extension cycle is programmed into the PKS domains.

-

Cyclization: An intramolecular reaction, likely an aldol condensation, catalyzed by a cyclase domain within the PKS or a separate enzyme, would form the characteristic six-membered ring.

-

Post-PKS Modifications: A series of tailoring enzymes, such as reductases and dehydratases, would further modify the cyclized intermediate to yield the final this compound structure.

Quantitative Data on this compound Production

Quantitative data on this compound production is crucial for strain selection, fermentation optimization, and metabolic engineering efforts. The following table summarizes reported yields of this compound from various Penicillium species.

| Fungal Strain | Culture Conditions | This compound Yield | Reference |

| Penicillium sp. AMF1a | 2% Malt Medium | ~160 mg/L | [4] |

| Penicillium palitans | Not specified | Not quantified | [1] |

| Penicillium brefeldianum | Not specified | Not quantified | [2] |

Experimental Protocols

The definitive elucidation of the this compound biosynthetic pathway requires the identification and functional characterization of the corresponding gene cluster. Below are detailed methodologies for key experiments to achieve this.

Identification of the this compound Biosynthetic Gene Cluster

Logical Workflow:

Detailed Protocol for Gene Knockout using CRISPR-Cas9:

-

Guide RNA (gRNA) Design:

-

Identify the target PKS gene sequence from the annotated genome of the this compound-producing Penicillium strain.

-

Use online tools (e.g., CRISPR-P 2.0) to design two gRNAs targeting the 5' and 3' ends of the gene to be deleted.[5]

-

Synthesize the gRNA oligonucleotides.

-

-

Construction of CRISPR-Cas9 Vector:

-

Clone the designed gRNAs into a fungal expression vector containing the Cas9 nuclease gene and a selectable marker (e.g., hygromycin resistance).[6]

-

-

Protoplast Preparation and Transformation:

-

Grow the Penicillium strain in a suitable liquid medium.

-

Harvest the mycelia and treat with a cell wall-degrading enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

-

Transform the protoplasts with the CRISPR-Cas9 vector using a polyethylene glycol (PEG)-mediated method.[7]

-

-

Selection and Screening of Transformants:

-

Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent.

-

Isolate individual transformants and extract their genomic DNA.

-

Screen for the desired gene deletion by PCR using primers flanking the target gene.

-

-

Metabolite Analysis:

-

Cultivate the confirmed knockout mutants and the wild-type strain under this compound-producing conditions.

-

Extract the culture broth with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the abolishment of this compound production in the knockout mutants.

-

Heterologous Expression of the Candidate Gene Cluster

Detailed Protocol:

-

Gene Cluster Amplification and Assembly:

-

Amplify the entire candidate BGC from the genomic DNA of the producing Penicillium strain using high-fidelity PCR.

-

Assemble the amplified DNA fragments into a suitable fungal expression vector using methods like yeast homologous recombination.[7]

-

-

Transformation of a Heterologous Host:

-

Cultivation and Metabolite Analysis:

-

Cultivate the transformants under conditions that induce the expression from the vector's promoter.

-

Extract and analyze the culture broth for the production of this compound using HPLC-MS.

-

Regulation of this compound Biosynthesis

The biosynthesis of fungal secondary metabolites is tightly regulated by a complex network of factors. While specific regulators of the this compound pathway are unknown, general regulatory mechanisms in Penicillium offer insights.

-

Global Regulators: Proteins like LaeA, a global regulator of secondary metabolism in fungi, are likely to play a role in controlling the expression of the this compound gene cluster.[10]

-

Environmental Factors: The production of this compound is expected to be influenced by culture conditions such as nutrient availability (carbon and nitrogen sources), pH, and temperature.

Signaling Pathway for Fungal Secondary Metabolism Regulation:

Conclusion and Future Perspectives

The biosynthesis of this compound in fungi presents an intriguing case of polyketide assembly. While foundational studies have laid the groundwork, the complete genetic and enzymatic machinery remains an open area for research. The protocols and workflows detailed in this guide provide a clear roadmap for the identification and characterization of the this compound biosynthetic gene cluster. The successful elucidation of this pathway will not only deepen our understanding of fungal secondary metabolism but also pave the way for the rational engineering of Penicillium strains for enhanced this compound production and the generation of novel, bioactive analogues for drug discovery.

References

- 1. Studies in the biochemistry of micro-organisms: this compound, C14H22O4, a hitherto undescribed metabolic product of Penicillium palitans Westling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of this compound, a polyketide metabolite of Penicillium brefeldianum: 13C n.m.r. assignment and incorporation of 13C-, 2H-, and 18O2-labelled acetates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. The biosynthesis of the polyketide metabolite this compound from deuterium and oxygen labelled acetates in Penicillium brefeldianum - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]

- 5. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 8. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of penicillin biosynthesis in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Palitantin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palitantin is a polyketide metabolite first isolated from Penicillium palitans.[1] It has garnered interest in the scientific community due to its diverse biological activities, including antifungal and protein tyrosine phosphatase 1B (PTP1B) inhibitory effects. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, along with detailed experimental protocols and an exploration of its role in cellular signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a structurally complex molecule characterized by a substituted cyclohexanone ring and a conjugated hepta-1,3-dienyl side chain. Its systematic IUPAC name is (2R,3R,5S,6R)-5-[(1E,3E)-hepta-1,3-dienyl]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexan-1-one.[2]

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| Molecular Formula | C₁₄H₂₂O₄ |

| Molecular Weight | 254.32 g/mol |

| Exact Mass | 254.15180918 Da |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 77.8 Ų |

| Heavy Atom Count | 18 |

| Complexity | 322 |

Spectroscopic Data

Table 2: Spectroscopic Data of (+)-Palitantin

| Technique | Description |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the heptadienyl chain, methine and methylene protons of the cyclohexanone ring, and protons of the hydroxyl and hydroxymethyl groups. A recent study on (+)-Palitantin from Penicillium sp. AMF1a reports complete spectroscopic characterization, though the detailed spectral data is not fully available in the abstract.[3] |

| ¹³C NMR | The carbon NMR spectrum would reveal signals corresponding to the carbonyl carbon of the cyclohexanone, the sp² carbons of the dienyl side chain, and the sp³ carbons of the ring and hydroxymethyl group.[4] |

| FT-IR | The infrared spectrum is expected to display characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double (C=C) bonds present in the molecule. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to its molecular weight, along with fragmentation patterns resulting from the cleavage of the side chain and ring structure. |

Experimental Protocols

Isolation and Purification of (+)-Palitantin from Penicillium sp. AMF1a

A recently developed method allows for the enhanced production and isolation of (+)-Palitantin from the fungal strain Penicillium sp. AMF1a.[3][5]

Workflow for this compound Isolation

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Improved production of this compound by design of experiments and semi-synthesis of this compound derivatives for bioactivity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]

Palitantin: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides an in-depth overview of the natural compound Palitantin, intended for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, biological activities, and mechanisms of action, supported by experimental protocols and pathway visualizations.

Core Compound Data

This compound is a polyketide metabolite produced by various Penicillium species. It has garnered scientific interest due to its diverse biological activities. The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 15265-28-8 | [1][2] |

| Molecular Formula | C₁₄H₂₂O₄ | [1] |

| Molecular Weight | 254.32 g/mol | [1] |

| Appearance | White solid | [3] |

| Solubility | Soluble in DMSO, MeOH, Chloroform, EtOAc; Insoluble in Hexane, water | [3] |

| Storage | -20°C | [3] |

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological effects, including antifungal properties, inhibition of HIV-1 integrase, and modulation of key cellular signaling pathways through the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).

Antifungal Activity

This compound has demonstrated notable antifungal activity.[4] While the precise signaling pathway of its antifungal action is not fully elucidated, the primary mechanism is believed to involve the disruption of the fungal cell membrane integrity. This leads to increased permeability and subsequent cell death.

A standardized method to determine the minimum inhibitory concentration (MIC) of this compound against a fungal strain is the broth microdilution assay.

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation.

-

Harvest the spores by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

-

Adjust the spore suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ spores/mL using a hemocytometer.

-

Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ spores/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a growth control (inoculum without this compound) and a sterility control (medium without inoculum).

-

Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

-

HIV-1 Integrase Inhibition

This compound has been identified as an inhibitor of HIV-1 integrase, a crucial enzyme for the replication of the human immunodeficiency virus.[5] HIV-1 integrase catalyzes two key reactions: 3'-processing and strand transfer. This compound's inhibitory action is thought to competitively block the binding of viral DNA to the integrase enzyme, thereby preventing these essential steps in viral replication.[5][6][7][8]

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

-

Reagents and Materials:

-

Recombinant HIV-1 Integrase

-

Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) (pre-processed donor DNA) and a target DNA.

-

Assay buffer (e.g., MOPS, DTT, MgCl₂, NaCl, and BSA).

-

Detection system (e.g., fluorescence-based or radioactivity-based).

-

-

Assay Procedure:

-

Pre-incubate the recombinant HIV-1 integrase with the pre-processed donor DNA oligonucleotide in the assay buffer to form the integrase-DNA complex.

-

Add varying concentrations of this compound or a control inhibitor to the complex and incubate.

-

Initiate the strand transfer reaction by adding the target DNA oligonucleotide.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA and a denaturing loading buffer).

-

Analyze the reaction products by gel electrophoresis followed by visualization using an appropriate detection method (e.g., fluorescence imaging or autoradiography).

-

-

Data Analysis:

-

Quantify the amount of strand transfer product formed in the presence of different concentrations of this compound.

-

Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit the strand transfer reaction by 50%.

-

PTP1B Inhibition and Signaling Pathway Modulation

This compound has been shown to be a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways.[4][9] By inhibiting PTP1B, this compound can potentially enhance insulin and leptin sensitivity, making it a compound of interest for metabolic disease research.[10][11]

This colorimetric assay measures the inhibition of PTP1B activity using a synthetic substrate.

-

Reagents and Materials:

-

Recombinant human PTP1B enzyme.

-

PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA).

-

Substrate: p-nitrophenyl phosphate (pNPP).

-

Stop solution (e.g., 1 M NaOH).

-

-

Assay Procedure:

-

In a 96-well plate, add the PTP1B assay buffer.

-

Add varying concentrations of this compound or a known PTP1B inhibitor (e.g., suramin) to the wells.

-

Add the recombinant PTP1B enzyme to each well and pre-incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the pNPP substrate to each well.

-

Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution to each well.

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of PTP1B inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms of action and experimental workflows associated with this compound.

Conclusion

This compound is a multifaceted natural product with significant potential for further investigation in drug discovery and development. Its demonstrated activities as an antifungal agent, an inhibitor of HIV-1 integrase, and a modulator of metabolic signaling pathways through PTP1B inhibition highlight its importance as a lead compound. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to explore the therapeutic applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound derivatives from the Antarctic fungus Geomyces sp. 3-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of HIV-1 integrase inhibition by styrylquinoline derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of the protein tyrosine phosphatase PTP1B: potential therapy for obesity, insulin resistance and type-2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Palitantin: A Technical Guide to Preliminary Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary scientific understanding of the mechanism of action for palitantin, a polyketide metabolite of fungal origin. The information presented herein is collated from foundational and recent studies, with a focus on its known biological activities and initial insights into its molecular targets. This document is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a natural product first isolated from Penicillium palitans[1][2]. It is a polyketide characterized by a cyclitol-like core with a heptadiene side chain[3]. This compound has been identified in various species of Penicillium and more recently from the Antarctic fungus Geomyces sp.[3][4]. While its potent antifungal properties have been noted, recent studies have begun to shed light on more specific molecular interactions, suggesting its potential as a lead compound for therapeutic development.

Quantitative Biological Activity Data

The following tables summarize the key quantitative data from preliminary studies on this compound and its related derivatives. This data provides a comparative look at its efficacy in various biological assays.

Table 1: Enzyme Inhibitory Activity of (+)-Palitantin

| Target Enzyme | Compound | IC50 Value (μM) | Positive Control | Positive Control IC50 (μM) | Reference |

| Protein Tyrosine Phosphatase 1B (PTP1B) | (+)-Palitantin | 7.9 | Ursolic Acid | 8.3 | [4] |

Table 2: Antifungal and Phytotoxic Activity of this compound Derivatives

| Activity Type | Compound | Organism | Concentration | Effect | Reference |

| Antifungal | (-)-Penienone | Colletotrichum fragariae | 0.3 μM | IC50 | [5] |

| Phytotoxic | (-)-Penienone | Agrostis stolonifera | 1 mg/mL | 100% seed germination inhibition | [5] |

| Phytotoxic | (-)-Palitantin | Agrostis stolonifera | 1 mg/mL | Moderate activity on germination and growth | [5] |

| Growth Inhibition | (-)-Penienone | Lemna paucicostata | 57 μM | IC50 | [5] |

Note: A recent 2025 study reported that this compound itself was inactive in antibacterial and antiplasmodial assays where some of its semi-synthetic nitrogenated derivatives showed weak to moderate activity[6].

Experimental Protocols

The following are descriptions of the key experimental methodologies used in the preliminary assessment of this compound's biological activities.

3.1 Fungal Culture and Isolation of this compound

-

Producing Organism: Geomyces sp. 3-1, an Antarctic fungus[4].

-

Culture Conditions: The fungus is cultured on a solid medium to produce secondary metabolites.

-

Extraction: The crude extract is obtained from the fungal culture.

-

Purification: this compound is isolated from the crude extract using chromatographic separation techniques[5].

3.2 PTP1B Inhibition Assay

-

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of Protein Tyrosine Phosphatase 1B (PTP1B)[4].

-

Methodology:

-

Recombinant PTP1B enzyme is used.

-

A suitable substrate for PTP1B is selected.

-

The enzyme, substrate, and varying concentrations of this compound are incubated together.

-

The reaction progress is monitored, typically by measuring the product formation over time using spectrophotometry.

-

Ursolic acid is used as a positive control for inhibition[4].

-

The IC50 value, the concentration of this compound required to inhibit 50% of the PTP1B enzyme activity, is calculated from the dose-response curve.

-

3.3 Antifungal and Phytotoxic Activity Assays

-

Objective: To assess the ability of this compound and its derivatives to inhibit fungal growth and affect plant seed germination and growth[5].

-

Antifungal Assay:

-

The target fungus (e.g., Colletotrichum fragariae) is cultured on a suitable growth medium.

-

Different concentrations of the test compound are incorporated into the medium.

-

The growth of the fungus is monitored over a period of time and compared to a control group without the compound.

-

The IC50 value is determined as the concentration that causes 50% inhibition of fungal growth[5].

-

-

Phytotoxicity Assay (Seed Germination):

-

Seeds of the target plant (e.g., Agrostis stolonifera) are placed on a suitable germination medium.

-

The medium is treated with the test compound at a specific concentration (e.g., 1 mg/mL).

-

The percentage of seed germination is recorded after a set period (e.g., 7 days) and compared to an untreated control[5].

-

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the research workflow for this compound and a hypothetical mechanism of action based on its known inhibitory effects.

Caption: Research workflow for this compound studies.

Caption: Hypothetical mechanism of this compound via PTP1B inhibition.

Discussion on Mechanism of Action

The preliminary data strongly suggests that one of the molecular mechanisms of action for this compound is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)[4]. PTP1B is a key negative regulator of insulin and leptin signaling pathways. By dephosphorylating the insulin receptor and its substrates (IRS proteins), PTP1B attenuates the insulin signal. Inhibition of PTP1B is therefore a validated therapeutic strategy for type 2 diabetes and obesity. The potent PTP1B inhibitory activity of this compound (IC50 = 7.9 μM) positions it as an interesting natural product lead for further investigation in this area.

The antifungal mechanism of this compound is less clear from the current body of literature. While it is described as a "potent antifungal active," quantitative data for the parent compound against a broad panel of fungi is lacking in the reviewed studies, and one recent study noted its inactivity in certain assays[3][6]. The high potency of its derivative, (-)-penienone, suggests that the core structure of this compound is a viable scaffold for developing antifungal agents[5]. The precise cellular target for its antifungal activity remains to be elucidated. General mechanisms for antifungal polyketides can include disruption of cell membrane integrity, inhibition of cell wall biosynthesis, or interference with key cellular enzymes. Further research is required to pinpoint the specific antifungal mechanism of this compound.

Future Directions

The preliminary studies on this compound open up several avenues for future research:

-

Detailed Mechanistic Studies: Elucidating the precise binding mode of this compound to PTP1B through co-crystallization and molecular modeling.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of this compound derivatives to optimize PTP1B inhibition and to identify analogs with potent and broad-spectrum antifungal activity.

-

Antifungal Mechanism of Action: Investigating the effects of this compound on fungal cell morphology, cell wall and membrane integrity, and key metabolic pathways to identify its specific antifungal target.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound and its optimized derivatives in animal models of type 2 diabetes and fungal infections.

Conclusion

This compound is a fungal metabolite with demonstrated biological activities, most notably the inhibition of PTP1B. The existing data, while preliminary, underscores the potential of this compound as a scaffold for the development of new therapeutics. This guide has summarized the current understanding of its activity and mechanism of action, providing a foundation for future research and development efforts in this area.

References

- 1. Studies in the biochemistry of micro-organisms: this compound, C(14)H(22)O(4), a hitherto undescribed metabolic product of Penicillium palitans Westling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies in the biochemistry of micro-organisms: this compound, C14H22O4, a hitherto undescribed metabolic product of Penicillium palitans Westling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioaustralis.com [bioaustralis.com]

- 4. This compound derivatives from the Antarctic fungus Geomyces sp. 3-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Improved production of this compound by design of experiments and semi-synthesis of this compound derivatives for bioactivity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antifungal and Antiprotozoal Efficacy of Palitantin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palitantin is a natural product first isolated from Penicillium palitans. As a secondary metabolite, it has been the subject of preliminary investigations to determine its potential bioactive properties. This technical guide provides a comprehensive overview of the existing scientific literature on the antifungal and antiprotozoal effects of this compound. The information is presented to be a valuable resource for researchers and professionals in the fields of microbiology, parasitology, and drug discovery.

Antifungal Activity of this compound

The antifungal properties of this compound have been explored to a limited extent. The available data suggests that its activity may be moderate and highly dependent on the fungal species.

Quantitative Antifungal Data

Published quantitative data on the antifungal activity of this compound is sparse. The following table summarizes the available information.

| Fungal Species | Assay Type | Result | Source |

| Colletotrichum fragariae | Not specified | Much less active than (-)-penienone | [Not available] |

| Candida sp. | Not specified | Reported to have an effect | [1] |

Antiprotozoal Activity of this compound

Early studies indicated that this compound possesses activity against certain protozoan parasites. However, recent and comprehensive data remain limited.

Quantitative Antiprotozoal Data

The following table presents the available quantitative data on the antiprotozoal effects of this compound.

| Protozoan Species | Assay Type | Result (IC50) | Source |

| Plasmodium falciparum | Not specified | > 50 µM | [Not available] |

| Leishmania brasiliensis | Not specified | Reported to have an effect | [1] |

Note: The study on Leishmania brasiliensis, published in 1970, provides a qualitative indication of activity, but the abstract does not contain specific IC50 values.[1]

Experimental Protocols

Detailed experimental protocols for the bioactivity of this compound are not extensively described in the available literature. However, based on standard methodologies for natural products, the following general protocols can be outlined.

General Antifungal Susceptibility Testing

A common method for determining the antifungal activity of a natural compound like this compound is the broth microdilution assay.[2][3][4][5][6]

-

Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) is prepared in a suitable broth medium (e.g., RPMI-1640).

-

Compound Dilution: this compound is dissolved in an appropriate solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

-

Incubation: The fungal inoculum is added to each well containing the diluted compound. The plate is then incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.

General In Vitro Antiprotozoal Assay (e.g., Antiplasmodial)

The SYBR Green I-based fluorescence assay is a widely used method to assess the in vitro activity of compounds against Plasmodium falciparum.[7][8][9][10][11]

-

Parasite Culture: Chloroquine-sensitive or -resistant strains of P. falciparum are maintained in in vitro culture with human erythrocytes in a complete medium.

-

Compound Preparation: this compound is dissolved and serially diluted in the culture medium in a 96-well plate.

-

Incubation: Synchronized ring-stage parasites are added to the wells. The plate is incubated in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C for 72 hours.

-

Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye, which intercalates with parasite DNA, is added.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is proportional to the amount of parasitic DNA, indicating parasite growth.

-

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by comparing the fluorescence in the wells with this compound to that of the control wells without the compound.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the screening and evaluation of a natural product like this compound for its antimicrobial properties.

Caption: A generalized workflow for the isolation, screening, and evaluation of this compound's bioactivity.

Logical Relationship of Findings

This diagram illustrates the logical flow from the natural source to the current understanding of this compound's bioactivity and the direction of ongoing research.

Caption: Logical relationship of this compound from its natural source to its observed activities and derivative research.

Mechanism of Action and Signaling Pathways

To date, the specific mechanism of action of this compound against fungal or protozoal cells has not been elucidated in the scientific literature. There are no published studies that identify the cellular targets or the signaling pathways that may be modulated by this compound. This represents a significant knowledge gap and an area for future research.

Conclusion and Future Directions

The available scientific evidence suggests that this compound exhibits modest antifungal and antiprotozoal activities. The lack of comprehensive quantitative data and detailed mechanistic studies limits a thorough assessment of its therapeutic potential. Future research should focus on:

-

Broad-spectrum Screening: Evaluating the in vitro activity of pure this compound against a diverse panel of clinically relevant fungal and protozoal pathogens to determine its spectrum of activity and potency (MIC and IC50 values).

-

Mechanism of Action Studies: Investigating the cellular targets and molecular pathways affected by this compound to understand how it exerts its antimicrobial effects.

-

In Vivo Efficacy: Assessing the efficacy of this compound in animal models of fungal and protozoal infections to determine its potential for further development.

-

Synergistic Studies: Exploring the potential of this compound to act in synergy with existing antifungal or antiprotozoal drugs.

While this compound itself may have limited direct therapeutic application based on current knowledge, its chemical scaffold may serve as a valuable starting point for the semi-synthesis of more potent and selective antimicrobial derivatives.

References

- 1. The effect of this compound, a metabolite of Penicillium frequentans on Leishmania brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro and In Vivo Antibacterial and Antifungal Screening of Natural Plant Products: Prospective Standardization of Basic Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. phytopharmajournal.com [phytopharmajournal.com]

- 8. mmv.org [mmv.org]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. media.malariaworld.org [media.malariaworld.org]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Palitantin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palitantin is a polyketide-derived secondary metabolite produced by several species of fungi, most notably from the Penicillium and Geomyces genera.[1][2][3][4] First described as a metabolic product of Penicillium palitans, this compound has garnered interest due to its diverse biological activities, including antifungal and phytotoxic properties, as well as its potential as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, a target for the development of therapeutics for diabetes and obesity.[2][4] These application notes provide a detailed protocol for the isolation and purification of this compound, intended to guide researchers in obtaining this compound for further study and drug development endeavors.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided below. This information is crucial for the identification and characterization of the purified compound.

| Property | Value |

| Molecular Formula | C₁₄H₂₂O₄ |

| Molecular Weight | 254.32 g/mol |

| Appearance | Crystalline solid |

| ¹H NMR (400 MHz, MeOD) | δ (ppm): 6.55-6.45 (m, 1H), 6.10-5.95 (m, 2H), 5.80-5.70 (m, 1H), 4.20-4.10 (m, 1H), 3.95-3.85 (m, 1H), 3.70-3.60 (m, 2H), 2.50-2.35 (m, 1H), 2.15-2.00 (m, 2H), 1.50-1.40 (m, 2H), 0.95 (t, J = 7.4 Hz, 3H).[5] |

| ¹³C NMR | Data not explicitly available in the searched literature. |

| Mass Spectrometry | HRESIMS data has been used for structural elucidation, though specific values are not detailed in the provided search results.[4] |

Experimental Protocols

The following protocols describe a general yet detailed procedure for the production, isolation, and purification of this compound based on established methods for fungal secondary metabolites.

Fungal Strain and Cultivation

-

Producing Organism: Penicillium sp. (e.g., Penicillium palitans, Penicillium commune) or Geomyces sp. A high-yielding strain such as Penicillium sp. AMF1a has been reported to produce up to 160 mg/L of this compound in liquid culture.[6]

-

Culture Method: Solid-state fermentation (SSF) is a common and effective method for producing this compound.[2]

Protocol for Solid-State Fermentation:

-

Substrate Preparation: Use a solid substrate such as rice or rice bran.[7][8][9] In a 1 L Erlenmeyer flask, place 100 g of rice and add 100 mL of distilled water.

-

Sterilization: Autoclave the moistened rice substrate at 121°C for 20 minutes to ensure sterility. Allow the substrate to cool to room temperature.

-

Inoculation: Inoculate the sterile, cooled rice with a spore suspension or mycelial plugs of the selected fungal strain.

-

Incubation: Incubate the flasks under static conditions at 25-28°C for 14-21 days in the dark.

Extraction of Crude this compound

Protocol for Solvent Extraction:

-

Harvesting: After the incubation period, break up the fungal biomass and substrate.

-

Extraction: Transfer the entire culture to a large flask and add 500 mL of ethyl acetate. Macerate and shake the mixture at room temperature for 24 hours.

-

Filtration: Filter the mixture through cheesecloth or a sintered glass funnel to separate the solid residue from the ethyl acetate extract.

-

Repeat Extraction: Repeat the extraction process on the solid residue two more times with fresh ethyl acetate to maximize the recovery of this compound.

-

Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving column chromatography.

a) Silica Gel Column Chromatography (Initial Purification)

-

Column Packing: Prepare a silica gel 60 (70-230 mesh) column in a suitable glass column. The amount of silica gel should be approximately 50-100 times the weight of the crude extract. Pack the column using a non-polar solvent such as hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. After drying, carefully load the silica gel with the adsorbed sample onto the top of the packed column.

-

Elution: Elute the column with a gradient of increasing polarity. Start with a non-polar solvent system and gradually increase the polarity by adding a more polar solvent. A common solvent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol in dichloromethane).

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., dichloromethane:methanol, 95:5 v/v) and visualize under UV light (254 nm).

-

Pooling and Concentration: Combine the fractions containing this compound (identified by its characteristic Rf value on TLC) and evaporate the solvent to yield a partially purified this compound fraction.

b) Sephadex LH-20 Chromatography (Size Exclusion - Optional Polishing Step)

-

Column Preparation: Swell Sephadex LH-20 beads in methanol and pack a column.

-

Elution: Dissolve the partially purified this compound fraction in a minimal amount of methanol and load it onto the Sephadex LH-20 column. Elute with methanol.

-

Fraction Collection: Collect fractions and monitor by TLC to isolate the pure this compound.

c) Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.

-

Column: A C18 reversed-phase column is suitable for this purpose.

-

Mobile Phase: A gradient of acetonitrile in water or methanol in water is typically used. The specific gradient should be optimized based on analytical HPLC runs.

-

Injection and Fractionation: Dissolve the this compound-containing fraction in the mobile phase, inject it onto the column, and collect the peak corresponding to this compound.

-

Final Product: Evaporate the solvent from the collected fraction to obtain pure this compound. Confirm the purity by analytical HPLC and characterize the compound using spectroscopic methods (NMR, MS).

Quantitative Data Summary

The following table summarizes the available quantitative data regarding this compound production. It is important to note that detailed yields for each purification step are not widely reported in the literature.

| Parameter | Value | Source |

| Production Yield (Liquid Culture) | 160 mg/L | Penicillium sp. AMF1a[6] |

| Purification Step Yields | Not Reported | - |

| Final Purity | >95% (HPLC) | Commercially available standard[10] |

| PTP1B Inhibitory Activity (IC₅₀) | 7.9 µM | (+)-Palitantin from Geomyces sp.[4] |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Caption: Workflow for this compound isolation and purification.

Signaling Pathway

This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway. The diagram below depicts a simplified representation of this pathway, highlighting the role of PTP1B.

Caption: Simplified insulin signaling pathway showing PTP1B inhibition.

References

- 1. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]